molecular formula C9H7NO2 B045429 Methyl 3-cyanobenzoate CAS No. 13531-48-1

Methyl 3-cyanobenzoate

Cat. No. B045429
CAS RN: 13531-48-1
M. Wt: 161.16 g/mol
InChI Key: XPBHWSMZTSSEJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to methyl 3-cyanobenzoate often involves catalytic reactions and the use of specific reagents to introduce the cyano and ester groups into the benzene ring. For example, novel cyano- and amidinobenzothiazole derivatives were synthesized, demonstrating the importance of molecular structure in determining biological activity (Ćaleta et al., 2009). Another study focused on the synthesis of thioureas derivatives from isomeric methylbenzoyl isothiocyanate, showcasing various synthesis techniques and structural characterizations (Qiao et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-cyanobenzoate has been analyzed using techniques such as X-ray diffraction, FT-IR, and Raman spectroscopy. These studies reveal detailed information on the intermolecular interactions, crystal packing, and vibrational spectral characteristics, providing insights into their chemical behavior and reactivity (Sharfalddin et al., 2020).

Chemical Reactions and Properties

Methyl 3-cyanobenzoate participates in various chemical reactions, including catalytic oxidation and aminocarbonylation, which are pivotal for the synthesis of complex organic molecules. These reactions are influenced by factors such as solvents, catalysts, and temperature, affecting the yield and selectivity of the desired products (Cai & Shui, 2005).

Physical Properties Analysis

The physical properties of methyl 3-cyanobenzoate and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are determined through experimental methods and computational calculations, providing valuable information for the design and development of new materials and compounds.

Chemical Properties Analysis

The chemical properties of methyl 3-cyanobenzoate, including reactivity, stability, and functional group transformations, are essential for its application in organic synthesis. Studies on similar compounds have shown how the presence of specific functional groups and their arrangement on the benzene ring influence these properties, leading to a wide range of chemical behaviors and applications (Kam et al., 2020).

Scientific Research Applications

  • Cosmetics and Food Preservatives : Methyl 4-hydroxybenzoate, a structurally similar compound, is notable for its anti-microbial properties, making it useful in cosmetics, personal care products, and food preservatives. This utility stems from its 3D framework and extensive hydrogen bonding (Sharfalddin et al., 2020).

  • Corrosion Inhibition : Derivatives like 2-methylbenzimidazole and 2-mercaptobenzimidazole have shown potential as corrosion inhibitors, particularly for mild steel in acidic environments (Obot & Obi-Egbedi, 2010).

  • Synthetic Organic Chemistry : Selective photoreactions with related compounds can yield products like 3-alkoxy-6-methylindan-1-ones and 3-methylisobenzofuran-1(3H)-one, beneficial for synthetic applications (Plíštil et al., 2006).

  • Fuel Cell Membranes : In the context of fuel cells, imidazole and 1-methyl imidazole additives in polybenzimidazole-phosphoric acid electrolyte have shown to improve conductivity, which is crucial for membrane performance (Schechter & Savinell, 2002).

  • Fluorescent Chemosensors : The sonochemical hydroxylation of methyl p-cyanobenzoate in water produces bright blue fluorescent substances, suggesting potential applications as fluorescent chemosensors (Yamada et al., 1999).

  • Pharmaceutical Applications : Some derivatives have shown promise in pharmaceutical research. For instance, novel cyano- and amidinobenzothiazole derivatives exhibit antitumor activity (Ćaleta et al., 2009).

  • Biofuel Production : Rhodococcus equi A4, through selective biotransformation, can convert nitriles into compounds like monomethyl isophtalate, relevant in biofuel production and biorefinery processes (Martínková et al., 1998).

  • Neuroprotective Effects : Methyl 3,4-Dihydroxybenzoate (MDHB) shows potential in neuroprotection, particularly in inhibiting apoptosis in neuroblastoma cells (Cai et al., 2016).

  • Agricultural Applications : For example, polymeric and solid lipid nanoparticles have been used for sustained release of fungicides in agriculture, reducing toxicity and environmental impact (Campos et al., 2015).

Safety And Hazards

Methyl 3-cyanobenzoate is harmful if inhaled, swallowed, or in contact with skin . Protective measures include wearing protective gloves, clothing, eye protection, and face protection . If it comes into contact with skin, it should be washed off with plenty of soap and water . If swallowed or inhaled, a poison center or doctor should be contacted .

properties

IUPAC Name

methyl 3-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBHWSMZTSSEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065521
Record name Benzoic acid, 3-cyano-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyanobenzoate

CAS RN

13531-48-1
Record name Benzoic acid, 3-cyano-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=13531-48-1
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Record name Benzoic acid, 3-cyano-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-cyano-, methyl ester
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Record name Benzoic acid, 3-cyano-, methyl ester
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Record name methyl 3-cyanobenzoate
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Synthesis routes and methods I

Procedure details

10 g (0.068 mol) of 3-cyano benzoic acid was taken in 150 ml of dry dichloromethane and cooled to 0° C. Added 50 ml of oxalyl chloride drop wise followed by 5 drops of dry DMF. The reaction mixture was stirred at RT overnight. Dichloromethane was removed and dry methanol (50 ml) was added and stirred at rt for 2 h. Excess methanol was removed and the residue was dissolved in ethyl acetate. The ethyl acetate layer was washed with 10% of sodium bicarbonate, brine and concentrated to give methyl 3-cyanobenzoate (7 g) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

100 mg (0.68 mmol) of 3-cyanobenzoic acid are initially charged in 4 ml of toluene and 3.5 ml of methanol, and 0.51 ml (1.02 mnmol) of a 2 M solution of trimethylsilyldiazomethane in n-hexane is added at RT. The reaction mixture is stirred at RT for 1.5 h. After removal of the solvent on a rotary evaporator the residue is dried under reduced pressure. The product is obtained in pure form and is directly reacted further.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
O Exner, Z Friedl, P Fiedler - Collection of Czechoslovak chemical …, 1983 - cccc.uochb.cas.cz
The conformational equilibrium ap ⇌ sp of the title compounds was investigated by two methods: dipole moment measurement in benzene solution and IR spectroscopy of the carbonyl …
Number of citations: 10 cccc.uochb.cas.cz
L Martínková, N Klempier, I Prepechalov´… - Biotechnology …, 1998 - Springer
… Resting cells of Rhodococcus equi A4 (free or immobilized in hydrogels) produced monomethyl isophtalate 1c and monomethyl terephtalate 2c from methyl-3-cyanobenzoate 1a and …
Number of citations: 20 link.springer.com
Z Friedl, O Exner - Collection of Czechoslovak Chemical …, 1978 - cccc.uochb.cas.cz
… 3-Cyanoacetophenone and methyl 3-cyanobenzoate exist as mixtures of planar forms E and Z, populated in a ratio slightly different from 1 : 1, while in the case of 3-cyanobenzyl …
Number of citations: 8 cccc.uochb.cas.cz
F Nunes da Silva, H Marchi Luciano… - … A European Journal, 2023 - Wiley Online Library
… We have earlier reported that methyl 3-cyanobenzoate is trimerized in triflic acid at room … the co-trimerization of the latter with methyl 3-cyanobenzoate affords a mixture of products 4-7 …
C Maugeri, MA Alisi, C Apicella, L Cellai… - Bioorganic & medicinal …, 2008 - Elsevier
… dried and concentrated to obtain methyl 3-cyanobenzoate (3.9 g, 24.2 mmol, 73%), which was used for the next reaction without further purification. Methyl 3-cyanobenzoate (1.6 g, 10 …
Number of citations: 62 www.sciencedirect.com
S Davies, N Serradell, E Rosa, R Castaner - Drugs of the Future, 2008 - access.portico.org
… Ataluren methyl ester (V) can be synthesized from methyl 3-cyanobenzoate (Ib) by subjecting it … Methyl 3-cyanobenzoate (Ib) is prepared from the carboxylic acid (Ia) by methylation with …
Number of citations: 2 access.portico.org
J Chen, RC Zheng, YG Zheng, YC Shen - … in China I: From Bioreaction to …, 2009 - Springer
… Monomethyl isophthalate and monomethyl terephthalate could be obtained from methyl-3-cyanobenzoate and methyl-4-cyanobenzoate, respectively, via resting cells of the strain [167]. …
Number of citations: 94 link.springer.com
AA Vieira, G Farias, WC Costa, J Eccher… - … A European Journal, 2021 - Wiley Online Library
… Commercial methyl 3-cyanobenzoate was thus converted into the corresponding tris(methoxycarbonylphenyl)triazine 7 Me by stirring overnight in undiluted triflic acid at room …
N Fontán, P García-Domínguez, R Álvarez… - Bioorganic & medicinal …, 2013 - Elsevier
… A suspensión of methyl 3-cyanobenzoate 29a (1.0 g, 6.20 mmol), 10% Pd/C (0.48 g) and concd HCl . (0.66 mL, 6.20 mmol) in MeOH (60 mL) was stirred overnight under a hydrogen …
Number of citations: 27 www.sciencedirect.com
FN da Silva - 2023 - theses.hal.science
In this work, two series of discoidal molecules were designed, synthesized and characterized, one symmetric and the other non-symmetric, both derived from the heterocycle s-triazine. …
Number of citations: 4 theses.hal.science

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